

validating Telatinib 900 mg BID recommended phase II dose

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Telatinib

CAS No.: 332012-40-5

Cat. No.: S544864

Get Quote

Telatinib Dose Validation: Key Data from Phase I Studies

The table below summarizes the core experimental findings from Phase I dose escalation studies that supported the recommendation of 900 mg BID as the Phase II dose for **Telatinib** [1] [2].

Aspect	Experimental Data & Findings
Safety & Tolerability	No maximum-tolerated dose (MTD) was formally reached up to 1500 mg BID. Most frequent drug-related adverse events were hypertension (Grade 3: 11-23%) and diarrhea (Grade 3: 7%). Other common events included nausea, fatigue, and anorexia [1] [2].
Pharmacokinetics (PK)	Exposure (Cmax and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900–1500 mg BID range. The drug was rapidly absorbed (median Tmax ≤ 3 hours) with an average half-life of about 5.5 hours [1] [2].

| **Pharmacodynamics (PD) / Biomarkers** | • **sVEGFR-2**: Plasma levels of soluble VEGFR-2 decreased with increasing **Telatinib** exposure (AUC), showing a plateau at **900 mg BID** [2]. • **VEGF**: A dose-dependent increase in plasma VEGF levels was observed, also plateauing at **900 mg BID** [2]. • **Tumor Blood Flow**:

DCE-MRI measurements showed a decrease in tumor blood flow (K^{trans} and $IAUC_{60}$) with increasing drug exposure [1] [2]. || **Recommended Phase II Dose | 900 mg BID**, administered continuously. This dose was selected based on the plateau of PK exposure and PD effects, indicating target engagement without further benefit from higher doses [1] [2]. |

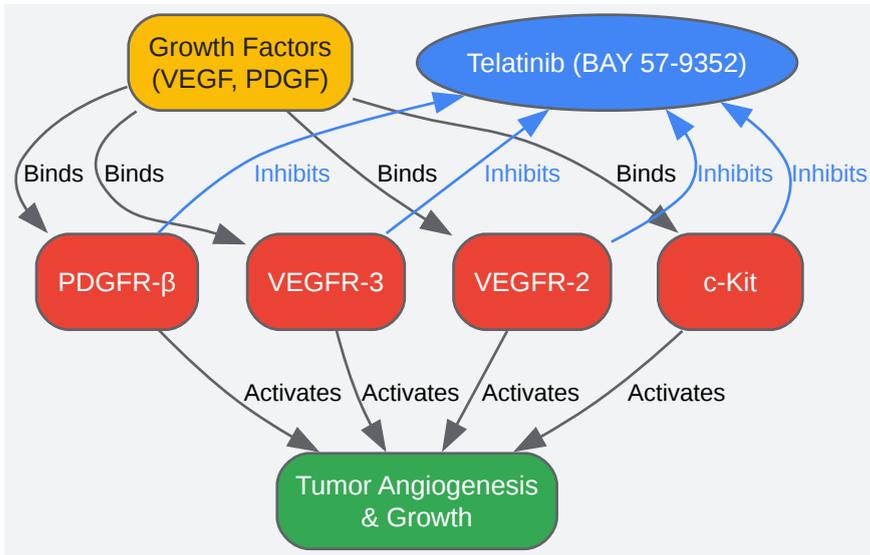
Detailed Experimental Protocols

The validation of the 900 mg BID dose relied on specific experimental methodologies in the Phase I trials.

- **Study Design:** The trials used a **multicenter, open-label, dose-escalation design** [1]. Patients with advanced or metastatic solid tumors refractory to standard therapy received oral **Telatinib** twice daily (BID) on either a continuous schedule or a 14 days on/7 days off schedule [1]. The dose was escalated from 20 mg once daily to 1500 mg BID using a standard 3 + 3 design [1] [2].
- **Pharmacokinetic Assessment:** Blood samples for PK analysis were collected pre-dose and at multiple time points up to 12 hours post-dose on **Day 1 and Day 14** of cycle 1 [1]. Plasma concentrations of **Telatinib** and its metabolite were measured using a **validated LC-MS-MS analytical method**. Key parameters like AUC_{0-12} , C_{max} , and T_{max} were calculated via non-compartmental analysis [1] [3].
- **Pharmacodynamic & Biomarker Assessment:**
 - **Plasma Biomarkers:** Levels of **sVEGFR-2** and **VEGF** were measured in patient plasma, with changes from baseline correlated with **Telatinib** exposure [2].
 - **DCE-MRI (Dynamic Contrast-Enhanced MRI):** This imaging technique was used to assess changes in tumor vasculature and blood flow. Parameters like K_{trans} (volume transfer constant) and $IAUC_{60}$ (initial area under the contrast concentration curve at 60 seconds) were calculated, and their reduction indicated a biological anti-angiogenic effect of the drug [1] [2].
- **Toxicity and Response Monitoring:** Adverse events were graded according to the **NCI Common Toxicity Criteria (CTC v2.0/v3.0)** [1] [3]. Tumor response was evaluated using **RECIST criteria** [1].

Telatinib's Mechanism of Action

The following diagram illustrates the targeted signaling pathway of **Telatinib**, which inhibits key receptors in tumor angiogenesis.



[Click to download full resolution via product page](#)

Telatinib Inhibits Key Angiogenesis Receptors

As shown in the diagram, **Telatinib** is an orally available, small-molecule tyrosine kinase inhibitor that primarily targets **VEGFR-2 (KDR)** and **VEGFR-3 (FLT4)**, as well as **PDGFR-β** and **c-Kit** [1] [2]. By blocking the signaling of these receptors, which are critical for the initiation and maintenance of tumor angiogenesis, **Telatinib** aims to suppress the blood supply necessary for tumor growth [1].

Key Validation Insights

- **PK/PD-Driven Dose Selection:** The 900 mg BID dose was not determined by a traditional MTD but by the **saturation of pharmacokinetic exposure and consistent observation of pharmacodynamic effects**, indicating optimal target inhibition [1] [2].
- **Interpatient Variability:** A pharmacogenetic study found that **polymorphisms in key drug transporter genes (ABCB1, ABCC1, ABCG2) and target receptors (KDR, FLT4) were not associated with the observed interpatient variability in Telatinib exposure or toxicity** [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Phase I dose escalation study of telatinib (BAY 57-9352) in ... [pmc.ncbi.nlm.nih.gov]
2. Phase I dose escalation study of telatinib, a tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [validating Telatinib 900 mg BID recommended phase II dose].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544864#validating-telatinib-900-mg-bid-recommended-phase-ii-dose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com